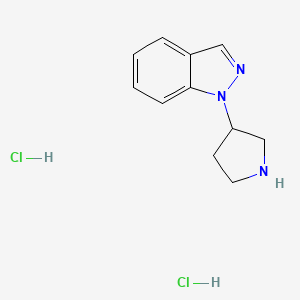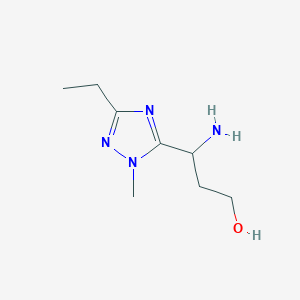
Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate: is a heterocyclic compound that features a thiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and piperidine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate thioamide precursors with α-halo ketones under basic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The thiazole ring is known for its biological activity, making this compound a candidate for further exploration .
Medicine: The compound’s potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting various diseases, such as bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Vergleich Mit ähnlichen Verbindungen
- Methyl 1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate
- Ethyl 1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate
Comparison: Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate is unique due to the specific positioning of the thiazole ring and the ester group. This positioning can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of a chloro group in similar compounds can alter their chemical properties and biological interactions .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial development.
Eigenschaften
Molekularformel |
C10H14N2O2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-14-10(13)8-2-4-12(5-3-8)9-6-11-7-15-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
VRWKLJQFIUZCFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN(CC1)C2=CN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B13468152.png)




![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)

![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)



